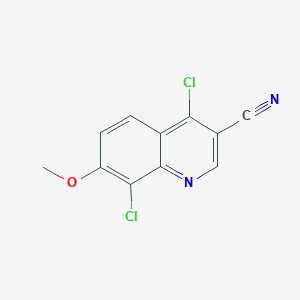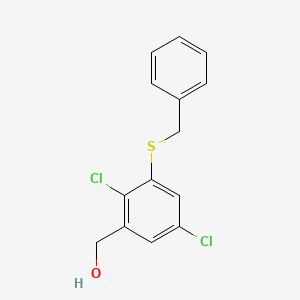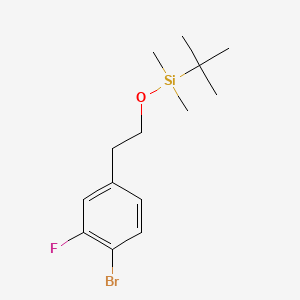
(2-Cyclopropyl-3-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-3-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-3-fluorophenyl)boronic acid typically involves the use of organometallic reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropyl-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-3-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylboronic Acid: Similar structure but lacks the cyclopropyl group.
3-Fluorophenylboronic Acid: Similar structure but the fluorine atom is positioned differently on the phenyl ring.
Uniqueness
The presence of both the cyclopropyl group and the fluorine atom in (2-Cyclopropyl-3-fluorophenyl)boronic acid imparts unique steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules. These structural features can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
Fórmula molecular |
C9H10BFO2 |
|---|---|
Peso molecular |
179.99 g/mol |
Nombre IUPAC |
(2-cyclopropyl-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2 |
Clave InChI |
ZQLZMYLSSLNNDB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)F)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine](/img/structure/B13928955.png)



![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)






